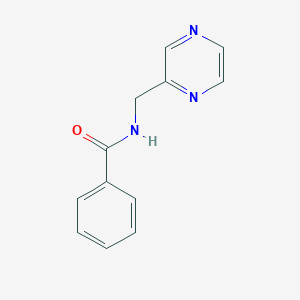
2-(1,2,4-Oxadiazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring. The reaction is often carried out in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and efficient reaction conditions, would apply. This might involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly at the oxadiazole ring.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction may yield reduced oxadiazole derivatives.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those with anticancer, antiviral, and antibacterial properties
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation . The morpholine ring may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another oxadiazole isomer with different chemical properties.
1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different nitrogen atom arrangement.
1,3,4-Oxadiazole: Another isomer with distinct chemical behavior.
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)morpholine is unique due to the presence of both the oxadiazole and morpholine rings, which confer specific chemical and biological properties. The combination of these two rings in a single molecule can enhance its potential as a drug scaffold, providing opportunities for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-5(3-7-1)6-8-4-11-9-6/h4-5,7H,1-3H2 |
InChI Key |
USXNRPPRVILDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B13290375.png)




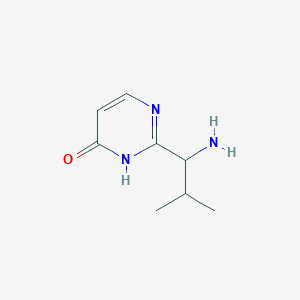
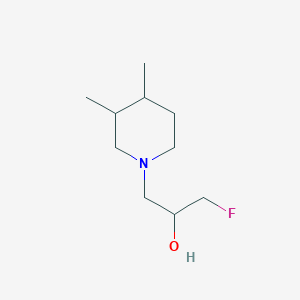
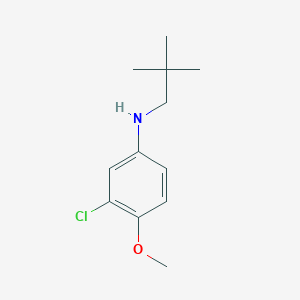
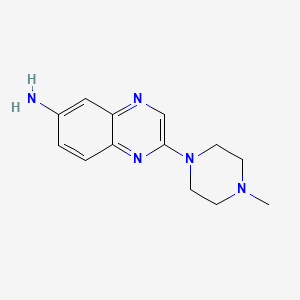
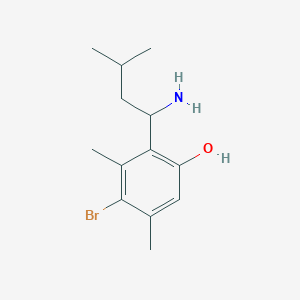
![4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13290426.png)
![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
